molecular formula C9H6F2O B3135910 (2E)-3-(3,5-difluorophenyl)prop-2-enal CAS No. 405937-99-7

(2E)-3-(3,5-difluorophenyl)prop-2-enal

Cat. No.: B3135910
CAS No.: 405937-99-7
M. Wt: 168.14 g/mol
InChI Key: VUJNIOGUAYENEA-OWOJBTEDSA-N
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Description

(2E)-3-(3,5-Difluorophenyl)prop-2-enal is a fluorinated α,β-unsaturated aldehyde characterized by a trans-configuration (E) double bond and a 3,5-difluorophenyl substituent. Its molecular formula is C₉H₆F₂O, with a molecular weight of 168.14 g/mol (inferred from structurally analogous compounds, see Table 1) . The aldehyde functional group (-CHO) and fluorine substituents make it a versatile building block in medicinal chemistry, particularly for synthesizing fluorinated pharmaceuticals or bioactive molecules. Fluorination at the 3,5-positions of the phenyl ring enhances electronic effects and metabolic stability, which are critical in drug design .

Properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJNIOGUAYENEA-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405937-99-7
Record name (2E)-3-(3,5-difluorophenyl)prop-2-enal
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-difluorophenyl)prop-2-enal typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate reagent to introduce the propenal group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-difluorophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-(3,5-difluorophenyl)prop-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(3,5-difluorophenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Position Isomers: 2,6-Difluorophenyl Analog

Compound : (2E)-3-(2,6-Difluorophenyl)prop-2-enal

  • CAS : 117338-43-9
  • Molecular Formula : C₉H₆F₂O
  • Molecular Weight : 168.14 g/mol
  • Purity : >97%
  • Appearance : White crystals

Comparison :

  • Electronic Effects : The ortho-fluorine atoms may alter the electron-withdrawing nature of the phenyl ring, affecting conjugation with the α,β-unsaturated system.

Halogen-Substituted Analog: 3,5-Dichlorophenyl Derivative

Compound : (2E)-3-(3,5-Dichlorophenyl)prop-2-enal

  • CAS : 1240489-53-5
  • Molecular Formula : C₉H₆Cl₂O
  • Molecular Weight : 201 g/mol
  • Purity : ≥95%

Comparison :

  • Reactivity : The weaker C-Cl bond (vs. C-F) may make the dichloro compound more susceptible to metabolic dehalogenation.

Functional Group Variant: Carboxylic Acid Derivative

Compound : trans-3,5-Difluorocinnamic Acid

  • CAS : 147700-58-1
  • Molecular Formula : C₉H₆F₂O₂
  • Molecular Weight : 184.14 g/mol

Comparison :

  • Functional Group : The carboxylic acid (-COOH) group confers acidity (pKa ~4.5), enabling salt formation, unlike the aldehyde’s electrophilic nature.
  • Applications : Used in polymer synthesis or as a metal-chelating agent, whereas the aldehyde is tailored for condensation reactions (e.g., Schiff base formation).

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Substituent Positions Purity Appearance
(2E)-3-(3,5-Difluorophenyl)prop-2-enal Not available C₉H₆F₂O 168.14* Aldehyde 3,5-difluorophenyl N/A Not reported
(2E)-3-(2,6-Difluorophenyl)prop-2-enal 117338-43-9 C₉H₆F₂O 168.14 Aldehyde 2,6-difluorophenyl >97% White crystals
(2E)-3-(3,5-Dichlorophenyl)prop-2-enal 1240489-53-5 C₉H₆Cl₂O 201 Aldehyde 3,5-dichlorophenyl ≥95% Not reported
trans-3,5-Difluorocinnamic Acid 147700-58-1 C₉H₆F₂O₂ 184.14 Carboxylic acid 3,5-difluorophenyl Not reported Not reported

*Inferred from structurally analogous 2,6-isomer .

Biological Activity

(2E)-3-(3,5-difluorophenyl)prop-2-enal, a compound characterized by its unique difluorophenyl substituent and aldehyde functional group, has garnered interest in the scientific community for its potential biological activities. This article explores the compound's mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}F2_{2}O, with a molecular weight of 192.17 g/mol. The presence of fluorine atoms enhances the compound's electronic properties, making it more reactive than its non-fluorinated counterparts. This reactivity is attributed to the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, influencing various biological pathways .

The biological activity of this compound primarily stems from its ability to interact with molecular targets such as enzymes and receptors. The aldehyde group allows the compound to participate in nucleophilic reactions, leading to modifications in protein function and enzymatic activity. This interaction can affect metabolic processes and signal transduction pathways, contributing to its potential therapeutic effects .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that this compound may modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. This could make it a candidate for developing anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Molecular Formula Biological Activity
(2E)-3-(2,4-difluorophenyl)prop-2-enalC10_{10}H8_{8}F2_{2}OAnticancer, anti-inflammatory effects
(2E)-3-(3-chlorophenyl)prop-2-enalC9_{9}H8_{8}ClOModerate anticancer activity
(2E)-3-(4-fluorophenyl)prop-2-enalC10_{10}H9_{9}FOAntimicrobial properties

This table illustrates how variations in substituents can influence biological activity.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit the growth of specific cancer cell lines. For example, studies showed a significant reduction in cell viability at concentrations as low as 50 µM .
  • Mechanistic Insights : Molecular docking studies indicate that this compound binds effectively to active sites on target proteins involved in cancer progression and inflammation. These findings suggest that further exploration into its binding affinities could lead to the development of more potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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